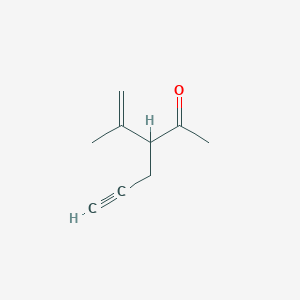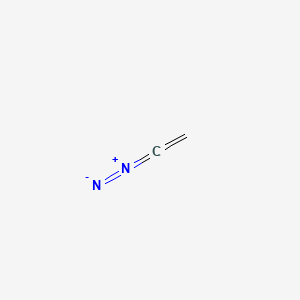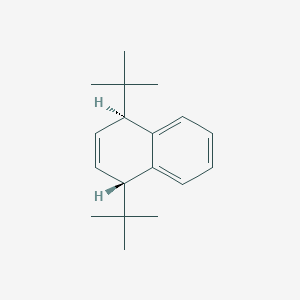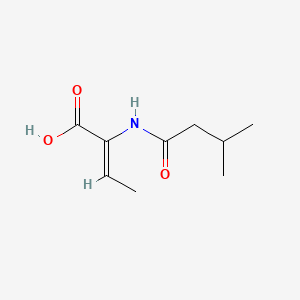![molecular formula C14H14N2S B14449379 N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-47-9](/img/structure/B14449379.png)
N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods:
Condensation Reaction: A common method involves the condensation of 4-methylbiphenyl-2-amine with carbon disulfide in an aqueous medium.
Thioacylation: Another method involves the reaction of amines with isocyanides in the presence of elemental sulfur.
Industrial Production Methods
Industrial production of thioureas typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antioxidant properties.
Industry: Used in the production of dyes, elastomers, and textiles.
Mechanism of Action
The mechanism of action of N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antibacterial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the biphenyl group.
N,N’-Dimethylthiourea: A substituted thiourea with two methyl groups attached to the nitrogen atoms.
Uniqueness
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields .
Properties
CAS No. |
76839-47-9 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
(5-methyl-2-phenylphenyl)thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
InChI Key |
KNMOIVCFOQWZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


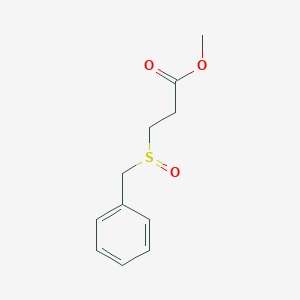
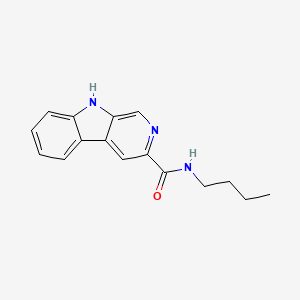
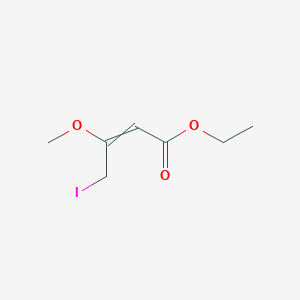


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)

